1-(4-methoxyphenyl)-N-methylethanamine

Description

The exact mass of the compound 1-(4-methoxyphenyl)-N-methylethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-methoxyphenyl)-N-methylethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-methoxyphenyl)-N-methylethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

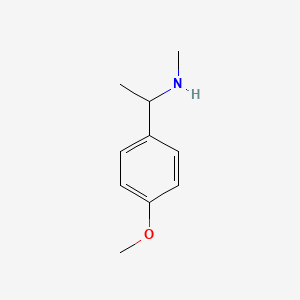

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8(11-2)9-4-6-10(12-3)7-5-9/h4-8,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUDSVJQKGZSDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389421 | |

| Record name | 1-(4-methoxyphenyl)-N-methylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41684-13-3 | |

| Record name | 1-(4-methoxyphenyl)-N-methylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1-(4-methoxyphenyl)ethyl](methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(4-methoxyphenyl)-N-methylethanamine physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(4-methoxyphenyl)-N-methylethanamine

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and analytical characteristics of 1-(4-methoxyphenyl)-N-methylethanamine, a compound also widely known in scientific and regulatory literature as para-Methoxymethamphetamine (PMMA). This document is intended for researchers, analytical scientists, and drug development professionals, offering in-depth data on its molecular structure, physicochemical properties, spectroscopic profile, and analytical methodologies. The guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity. All data and claims are substantiated with citations from authoritative sources.

Nomenclature and Molecular Structure

Correctly identifying a chemical entity is the foundation of all subsequent research. 1-(4-methoxyphenyl)-N-methylethanamine is a substituted phenethylamine with a methoxy group on the para position of the phenyl ring and a methyl group on the amine.

-

IUPAC Name: 1-(4-methoxyphenyl)-N-methylpropan-2-amine[1][2]

-

Common Synonyms: para-Methoxymethamphetamine (PMMA), 4-Methoxy-N-methylamphetamine (4-MMA)[1]

-

CAS Number: 41684-13-3 (Free Base)[3], 22331-70-0 (Free Base)[1][4], 3398-68-3 (Hydrochloride Salt)[5]

-

InChI Key: UGFMBZYKVQSQFX-UHFFFAOYSA-N[1]

The structural characteristics—specifically the position of the methoxy group and the N-methylation—are critical determinants of its chemical reactivity and biological activity.

Caption: 2D Structure of 1-(4-methoxyphenyl)-N-methylethanamine.

Physicochemical Properties

The physicochemical properties of a compound govern its solubility, absorption, distribution, and stability. The data presented below has been aggregated from various chemical databases and supplier specifications. The hydrochloride salt is common for this compound, as it typically confers greater stability and water solubility.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |

| Molecular Weight | 179.26 g/mol | 215.7 g/mol | [1][2][4] |

| Appearance | - | Solid | |

| Melting Point | Not Available | 177-178 °C | [4] |

| XLogP3-AA | 1.7 | - | [6] |

| Hydrogen Bond Donor Count | 1 | - | [6] |

| Hydrogen Bond Acceptor Count | 2 | - | [6] |

| Topological Polar Surface Area | 21.3 Ų | - | [6] |

| Solubility | Soluble in methanol and chloroform. | Very soluble in water and methanol. | [4] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for the unambiguous identification and structural confirmation of 1-(4-methoxyphenyl)-N-methylethanamine.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorptions include:

-

~3300-3400 cm⁻¹: N-H stretch (secondary amine).

-

~2950-3100 cm⁻¹: C-H stretches (aromatic and aliphatic).

-

~1610, 1512 cm⁻¹: C=C aromatic ring stretches.

-

~1246 cm⁻¹: Asymmetrical C-O-C stretch (aryl ether).

-

~1025 cm⁻¹: Symmetrical C-O-C stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for confirming the carbon-hydrogen framework.

-

¹H NMR (predicted):

-

~7.1 ppm (d, 2H): Aromatic protons ortho to the ethylamine group.

-

~6.8 ppm (d, 2H): Aromatic protons ortho to the methoxy group.

-

~3.8 ppm (s, 3H): Methoxy (-OCH₃) protons.

-

~2.5-3.0 ppm (m, 1H): Methine proton (CH).

-

~2.4 ppm (s, 3H): N-methyl (-NCH₃) protons.

-

~1.1 ppm (d, 3H): Methyl (-CH₃) protons of the ethylamine chain.

-

-

¹³C NMR (predicted):

-

~158 ppm: Aromatic carbon attached to the methoxy group.

-

~130-132 ppm: Quaternary aromatic carbon.

-

~128-130 ppm: Aromatic CH carbons ortho to the ethylamine group.

-

~114 ppm: Aromatic CH carbons ortho to the methoxy group.

-

~55 ppm: Methoxy carbon.

-

Aliphatic carbons: Resonances for the three aliphatic carbons would appear in the upfield region of the spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

-

Molecular Ion (M⁺): 179.26 m/z.

-

Major Fragments: Fragmentation would likely occur via benzylic cleavage, leading to characteristic ions.

Synthesis Pathways

Understanding the synthesis of 1-(4-methoxyphenyl)-N-methylethanamine is vital for impurity profiling and process development. A common and efficient method is the reductive amination of 4-methoxyphenylacetone.

Caption: Reductive amination synthesis pathway.

This two-step, one-pot reaction involves the initial formation of an imine intermediate by reacting the ketone with methylamine, followed by in-situ reduction to the final secondary amine product. The choice of reducing agent (e.g., sodium borohydride, catalytic hydrogenation) is critical as it can influence yield and purity.

Analytical Methodologies

The accurate detection and quantification of 1-(4-methoxyphenyl)-N-methylethanamine are paramount in research, forensic, and quality control settings. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard due to its high sensitivity and specificity.

General Analytical Workflow

Caption: General workflow for GC-MS analysis.

Detailed GC-MS Protocol

This protocol provides a robust method for the analysis of 1-(4-methoxyphenyl)-N-methylethanamine.

-

Sample Preparation (Justification):

-

Objective: To isolate the analyte from the matrix and concentrate it.

-

Protocol: Perform a liquid-liquid extraction. Adjust the aqueous sample to a basic pH (>10) to ensure the amine is in its free base form. Extract with a non-polar organic solvent like ethyl acetate or dichloromethane. The basic pH deprotonates the amine, increasing its partition into the organic layer.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a known small volume of a suitable solvent (e.g., methanol) for injection.

-

-

Chromatographic Separation (Justification):

-

Objective: To separate the analyte from other components before it enters the mass spectrometer.

-

Instrument: Gas chromatograph equipped with a mass selective detector.

-

Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is ideal for separating compounds of this class based on their boiling points and polarity.

-

Injection: 1 µL injection in splitless mode to maximize sensitivity.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

Rationale: This temperature program provides good separation of the analyte from potential contaminants while ensuring it elutes in a reasonable time with good peak shape.

-

-

-

Mass Spectrometric Detection (Justification):

-

Objective: To generate a mass spectrum for identification and to quantify the analyte.

-

Ionization Mode: Electron Ionization (EI) at 70 eV. EI is a standard, robust method that produces reproducible fragmentation patterns suitable for library matching.

-

Scan Mode: Full scan mode (e.g., 40-550 m/z) for initial identification. For quantification, Selected Ion Monitoring (SIM) can be used to enhance sensitivity by monitoring characteristic ions.

-

Safety and Regulatory Information

1-(4-methoxyphenyl)-N-methylethanamine is a substance with significant physiological effects and is regulated in many jurisdictions.

-

Hazard Classification (GHS):

-

Biological Activity: It is a stimulant and psychedelic drug.[5] It acts as a serotonin-norepinephrine releasing agent and a potent monoamine oxidase inhibitor (MAOI).[1]

-

Regulatory Status: In the United States, it is classified as a Schedule I controlled substance, indicating a high potential for abuse and no currently accepted medical use.[2][5]

Professionals handling this substance must use appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, and work in a well-ventilated fume hood.

References

-

ResearchGate. Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1).[Link]

-

PubChem. 1-(4-Methoxyphenyl)ethanamine.[Link]

-

PubChem. 1-(4-methoxyphenyl)-N-methylmethanamine.[Link]

-

Wikipedia. 5-MeO-T-NB3OMe.[Link]

-

PubChem. (E)-1-(4-methoxyphenyl)-N-phenylmethoxymethanimine.[Link]

- Google Patents. Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

-

Wikipedia. para-Methoxymethamphetamine.[Link]

-

Trulia. 5899 Case Rd, North Ridgeville, OH 44039.[Link]

-

PubChem. amine.[Link]

-

PubChem. 4-Methoxymethamphetamine.[Link]

-

SWGDrug. p-METHOXYMETHAMPHETAMINE.[Link]

Sources

- 1. para-Methoxymethamphetamine - Wikipedia [en.wikipedia.org]

- 2. 4-Methoxymethamphetamine | C11H17NO | CID 90766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 41684-13-3|1-(4-Methoxyphenyl)-N-methylethanamine|BLD Pharm [bldpharm.com]

- 4. swgdrug.org [swgdrug.org]

- 5. caymanchem.com [caymanchem.com]

- 6. [1-(4-Methoxyphenyl)ethyl](methyl)amine | C10H15NO | CID 3115585 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Elucidation of 1-(4-methoxyphenyl)-N-methylethanamine (PMMA)

Introduction

1-(4-methoxyphenyl)-N-methylethanamine, more commonly known in forensic and clinical settings as para-Methoxymethamphetamine (PMMA), is a psychoactive substance of the amphetamine class.[1] Its structural similarity to more widely known compounds like MDMA and methamphetamine, combined with a delayed onset of effects and higher toxicity, has led to numerous accidental overdoses and fatalities.[2] Consequently, the unambiguous structural elucidation of PMMA in seized materials or biological samples is of paramount importance for law enforcement, forensic toxicologists, and public health professionals.

This guide provides a comprehensive, multi-technique approach to the structural confirmation of PMMA. We will move beyond procedural lists to explore the causal logic behind the application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy. The synergy of these orthogonal techniques provides a self-validating system, ensuring the highest degree of confidence in the identification of the molecular structure.

Molecular Identity and Physicochemical Properties

A foundational step in any structural elucidation is the compilation of basic molecular data. This information governs the selection of appropriate analytical techniques and predicts the compound's behavior within various instrumental systems.

-

IUPAC Name: 1-(4-methoxyphenyl)-N-methylpropan-2-amine[1]

-

Common Names: para-Methoxymethamphetamine, PMMA, 4-Methoxy-N-methylamphetamine[1]

-

Molecular Formula: C₁₁H₁₇NO[1]

-

Molecular Weight: 179.26 g/mol [1]

Below is a two-dimensional representation of the PMMA structure, which forms the hypothesis to be tested by the subsequent spectroscopic analyses.

Caption: 2D structure of 1-(4-methoxyphenyl)-N-methylethanamine (PMMA).

Mass Spectrometry: The Molecular Blueprint

Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC), is the workhorse for the initial identification of volatile and semi-volatile compounds like PMMA. Its power lies in providing two critical pieces of information: the molecular weight of the compound and a reproducible fragmentation pattern that serves as a molecular fingerprint.

Causality in Method Selection

We select Electron Ionization (EI) as the ionization method because it is a high-energy technique that induces predictable and extensive fragmentation. This is ideal for building a library-searchable spectrum and for deducing structural components from the resulting fragments. GC is the preferred separation technique due to the thermal stability and volatility of PMMA in its freebase form.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation:

-

If the sample is in salt form (e.g., hydrochloride), dissolve it in methanol.

-

Perform a liquid-liquid extraction. Basify the solution with a suitable base (e.g., 1M NaOH) to a pH > 10 to convert the amine salt to its freebase.

-

Extract the freebase into an immiscible organic solvent like ethyl acetate or chloroform.

-

Dry the organic layer with anhydrous sodium sulfate and concentrate if necessary.

-

Dilute to an appropriate concentration (e.g., 10-100 µg/mL) in the same solvent for injection.

-

-

Instrumentation and Parameters: [3]

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column, 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector: Splitless mode at 250°C.

-

Oven Program: Initial temperature of 100°C, hold for 1 min, then ramp at 15°C/min to 280°C and hold for 5 min.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

-

Transfer Line Temperature: 280°C.

-

Data Interpretation: Decoding the Fragments

The EI mass spectrum of PMMA provides a wealth of structural information. The molecular ion (M⁺˙) is expected at m/z 179, confirming the molecular weight. The most significant fragmentation pathway is the alpha-cleavage (β-cleavage to the ring), which is characteristic of N-alkylated phenethylamines.

Caption: Key EI-MS Fragmentation Pathways for PMMA.

Table 1: Characteristic Mass Fragments of PMMA

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Significance |

| 179 | [C₁₁H₁₇NO]⁺˙ | Molecular Ion (M⁺˙) |

| 121 | [CH₃O-C₆H₄-CH₂]⁺ | Methoxybenzyl cation, indicative of the substituted aromatic ring. |

| 58 | [CH(CH₃)=N⁺H(CH₃)] | Base peak resulting from alpha-cleavage. Confirms the N-methylethanamine side chain. |

The presence of the molecular ion at m/z 179 and, most critically, the base peak at m/z 58, provides very strong evidence for the PMMA structure. The m/z 121 fragment confirms the methoxy-substituted benzyl moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic Connectivity

While MS provides the pieces of the puzzle, NMR spectroscopy reveals how they are connected. ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of the molecule, confirming isomerism, and providing a definitive structural proof.

Causality in Method Selection

¹H NMR is used to identify the types and number of protons and their neighboring environments through chemical shift, integration, and spin-spin coupling. ¹³C NMR complements this by determining the number of unique carbon environments. Together, they leave no ambiguity about the atomic arrangement.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), containing 0.03% Tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Parameters:

-

Spectrometer: Bruker Avance 400 MHz or equivalent.

-

Probe: 5 mm Broadband Observe (BBO) probe.

-

¹H NMR Acquisition:

-

Acquire at 400 MHz.

-

Use a standard single-pulse sequence (zg30).

-

Set spectral width to ~16 ppm, centered at ~6 ppm.

-

Acquire 16-64 scans with a relaxation delay of 2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire at 101 MHz.

-

Use a proton-decoupled pulse sequence (zgpg30).

-

Set spectral width to ~240 ppm, centered at ~120 ppm.

-

Acquire 1024 or more scans with a relaxation delay of 2 seconds.

-

-

Data Interpretation: Assigning the Spectrum

The following tables outline the predicted chemical shifts and assignments for PMMA. These predictions are based on established principles of NMR spectroscopy and comparison with structurally similar compounds.[4]

Table 2: Predicted ¹H NMR Data for PMMA (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.15 | Doublet | 2H | Ar-H (ortho to CH₂) | Protons on the aromatic ring adjacent to the ethylamine group. |

| ~ 6.85 | Doublet | 2H | Ar-H (ortho to OCH₃) | Protons on the aromatic ring adjacent to the methoxy group, shifted upfield by its electron-donating effect.[4] |

| ~ 3.80 | Singlet | 3H | O-CH ₃ | Methoxy group protons, a characteristic singlet.[4] |

| ~ 2.80 - 2.95 | Multiplet | 1H | Ar-CH₂-CH | Methine proton on the ethylamine chain. |

| ~ 2.60 - 2.75 | Multiplet | 2H | Ar-CH ₂ | Methylene protons adjacent to the aromatic ring. |

| ~ 2.45 | Singlet | 3H | N-CH ₃ | N-methyl group protons. |

| ~ 1.10 | Doublet | 3H | CH-CH ₃ | Methyl group protons on the ethylamine chain, split by the adjacent methine proton.[4] |

Table 3: Predicted ¹³C NMR Data for PMMA (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 158.5 | C -OCH₃ | Aromatic carbon attached to the electron-donating methoxy group.[4] |

| ~ 132.0 | Ar-C (ipso) | Quaternary aromatic carbon attached to the ethylamine side chain. |

| ~ 129.5 | Ar-C H (ortho to CH₂) | Aromatic carbons adjacent to the side chain. |

| ~ 113.8 | Ar-C H (ortho to OCH₃) | Aromatic carbons adjacent to the methoxy group, shielded.[4] |

| ~ 58.0 | Ar-CH₂-C H | Methine carbon of the side chain. |

| ~ 55.2 | O-C H₃ | Methoxy group carbon.[4] |

| ~ 44.0 | Ar-C H₂ | Methylene carbon of the side chain. |

| ~ 34.0 | N-C H₃ | N-methyl carbon. |

| ~ 21.0 | CH-C H₃ | Methyl carbon of the side chain. |

The combination of these ¹H and ¹³C signals, with their specific chemical shifts, multiplicities, and integrations, provides an unambiguous confirmation of the entire molecular skeleton of PMMA.

Infrared (IR) Spectroscopy: Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule. For PMMA, it serves to confirm the presence of the aromatic ring, the ether linkage, the secondary amine, and the aliphatic C-H bonds.

Causality in Method Selection

The choice of Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory is based on convenience and efficiency. ATR requires minimal sample preparation for liquids or solids and provides high-quality, reproducible spectra.

Experimental Protocol: FTIR-ATR Analysis

-

Sample Preparation: Place a small amount of the neat sample (liquid or solid) directly onto the ATR crystal.

-

Background Scan: Run a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Lower the ATR press and apply pressure to ensure good contact. Acquire the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.

Data Interpretation: Vibrational Fingerprints

The IR spectrum of PMMA will display several characteristic absorption bands.

Table 4: Key IR Absorption Bands for PMMA

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Confirmed |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 2980 - 2850 | C-H Stretch | Aliphatic (CH₃, CH₂, CH) |

| ~ 1610, 1515 | C=C Stretch | Aromatic Ring |

| 1250 - 1240 | C-O Stretch (Asymmetric) | Aryl-Alkyl Ether (Ar-O-CH₃) |

| 1040 - 1030 | C-O Stretch (Symmetric) | Aryl-Alkyl Ether (Ar-O-CH₃) |

| ~ 3350 - 3300 | N-H Stretch | Secondary Amine (may be weak or absent)[5] |

The strong band around 1240-1250 cm⁻¹ is particularly diagnostic for the aryl ether functionality. The combination of aromatic and aliphatic C-H stretches confirms the core structure. The N-H stretch for a secondary amine can sometimes be weak, but its presence or absence should be noted.

Integrated Analytical Workflow: A Triad of Confirmation

Caption: Integrated workflow for the structural elucidation of PMMA.

This workflow demonstrates a robust scientific process. GC-MS provides the initial, high-confidence hypothesis of PMMA's identity. FTIR rapidly confirms the presence of the expected functional groups. Finally, NMR delivers the definitive, high-resolution proof of the atomic connectivity, distinguishing PMMA from any potential structural isomers and solidifying the elucidation.

Conclusion

References

-

PubChem. (n.d.). 1-(4-methoxyphenyl)-N-methylmethanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Supplementary Information. (n.d.). Retrieved from [Link]

-

Wikipedia. (2023, December 1). 5-MeO-T-NB3OMe. Retrieved from [Link]

-

MD Topology. (n.d.). (E)-N-Hydroxy-1-(4-methoxyphenyl)-1-phenylmethanimine. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate.... Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of N-methylethanamine. Retrieved from [Link]

-

SWGDrug. (n.d.). p-METHOXYMETHAMPHETAMINE. Retrieved from [Link]

-

De Letter, E. A., et al. (2002). Determination of paramethoxyamphetamine and other amphetamine-related designer drugs by liquid chromatography/sonic spray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 16(12), 1134-1141. Abstract retrieved from [Link]

-

Lin, H. R., et al. (2022). A New Method for Enantiomeric Determination of 3,4-Methylenedioxymethamphetamine and p-Methoxymethamphetamine in Human Urine. Molecules, 27(3), 850. Retrieved from [Link]

-

De Letter, E. A., et al. (2002). Determination of paramethoxyamphetamine and other amphetamine-related designer drugs by liquid chromatography/sonic spray ionization mass spectrometry. PubMed. Retrieved from [Link]

-

Wikipedia. (2023, November 27). para-Methoxymethamphetamine. Retrieved from [Link]

Sources

- 1. para-Methoxymethamphetamine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. swgdrug.org [swgdrug.org]

- 4. (R)-2-(4-Methoxyphenyl)-1-methylethanamine synthesis - chemicalbook [chemicalbook.com]

- 5. infrared spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Comprehensive Technical Guide to para-Methoxy-N-methylamphetamine (PMMA)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying the Chemical Identity

The compound of interest, commonly known in scientific and law enforcement literature as para-Methoxy-N-methylamphetamine (PMMA), is a synthetic molecule of the amphetamine class. It is crucial to begin this guide by clarifying a point of potential confusion in its nomenclature. While the systematic name 1-(4-methoxyphenyl)-N-methylethanamine accurately describes the structure of PMMA, searches for this name can sometimes lead to a different, though structurally related, compound: 1-(4-methoxyphenyl)-N-methylmethanamine.[1] The latter is a benzylamine derivative and possesses different properties. This guide will focus exclusively on the former, the more widely studied and psychoactive substance, PMMA.

The correct IUPAC name for PMMA is 1-(4-methoxyphenyl)propan-2-amine , which is then N-methylated. For clarity and consistency with the majority of the scientific literature, the acronym PMMA will be used throughout this guide.

Chemical and Physical Properties

A summary of the key chemical and physical properties of PMMA is provided in the table below. This information is essential for researchers working with this compound in a laboratory setting, from designing experiments to ensuring proper storage and handling. The hydrochloride salt is a common form in which this compound is supplied for research purposes.[2]

| Property | Value | Source |

| IUPAC Name | 1-(4-methoxyphenyl)-N-methylpropan-2-amine | IUPAC |

| Common Synonyms | para-Methoxy-N-methylamphetamine, 4-Methoxy-N-methylamphetamine, 4-MeO-MA | SWGDrug[3] |

| Molecular Formula | C11H17NO | PubChem |

| Molecular Weight | 179.26 g/mol | PubChem |

| CAS Number | 3398-68-3 | SWGDrug[3] |

| Appearance | Typically a white or off-white solid in its hydrochloride salt form | Sigma-Aldrich[2] |

Synthesis of PMMA

The most cited method for the synthesis of PMMA in clandestine settings, and therefore of significant interest to forensic chemists, is the Leuckart reaction .[4] This method is also used for the synthesis of its analogue, para-methoxyamphetamine (PMA).[4] The synthesis of PMMA typically starts from anethole, a readily available compound found in anise and fennel oils.[5] This is often chosen as an alternative to safrole, the precursor for MDMA, due to stricter regulations on safrole's availability.[5]

The general workflow for the Leuckart synthesis of PMMA can be visualized as a two-step process:

Caption: Generalized workflow of the Leuckart synthesis of PMMA.

Detailed Experimental Protocol: Leuckart Synthesis of PMMA (Illustrative)

The following protocol is an illustrative example based on the principles of the Leuckart reaction as described in the literature for related compounds.[4] This information is for academic and research purposes only. The synthesis of PMMA is illegal in many jurisdictions.

-

Oxidation of Anethole: Anethole is first oxidized to 4-methoxyphenylacetone (P2P-OMe). This can be achieved using various oxidizing agents.

-

Leuckart Reaction:

-

4-methoxyphenylacetone is mixed with an excess of formamide or a mixture of formamide and formic acid.

-

The mixture is heated to a high temperature (typically 160-190°C) for several hours. This step results in the formation of the N-formyl intermediate of PMMA.

-

-

Hydrolysis:

-

The reaction mixture is cooled, and the N-formyl intermediate is hydrolyzed by heating with a strong acid, such as hydrochloric acid.

-

This step removes the formyl group to yield the primary amine, PMMA.

-

-

Purification: The final product is then purified, often through a series of extractions and crystallization, to yield PMMA hydrochloride.

Pharmacological Profile

PMMA exerts its effects primarily through its interaction with the serotonergic system.[5] However, its pharmacological profile is distinct from that of MDMA, which can lead to dangerous consequences for unsuspecting users.[5]

Mechanism of Action

PMMA's primary mechanism of action is as a potent serotonin releasing agent .[6] It also inhibits the reuptake of serotonin, leading to a significant increase in the extracellular concentration of this neurotransmitter.[6] Additionally, PMMA is a potent inhibitor of monoamine oxidase A (MAO-A) .[5] This dual action of releasing serotonin and preventing its breakdown can lead to a dangerously high level of synaptic serotonin, a condition known as serotonin syndrome.

The interaction of PMMA with the dopaminergic and noradrenergic systems is less pronounced compared to its effects on serotonin.[5]

Caption: Simplified diagram of PMMA's primary mechanism of action on the serotonergic system.

Pharmacokinetics and Metabolism

Studies in rats have shown that PMMA is rapidly absorbed and distributed throughout the body, with the highest concentrations found in the lungs.[7] It readily crosses the blood-brain barrier.[7] The plasma half-life of PMMA in rats is approximately one hour.[7]

The primary metabolic pathway for PMMA is O-demethylation to its active metabolite, para-methoxyamphetamine (PMA), a reaction catalyzed by the cytochrome P450 enzyme CYP2D6 .[6] This enzyme is known for its genetic polymorphism in humans, which can lead to significant inter-individual differences in the metabolism and toxicity of PMMA.[6] Individuals who are "poor metabolizers" may experience higher and more prolonged plasma concentrations of PMMA, increasing the risk of adverse effects.[6]

Analytical Methodologies

The accurate identification and quantification of PMMA in biological samples and seized materials are crucial for clinical and forensic toxicology. Several analytical techniques are employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used and reliable method for the identification of PMMA.[4] The sample is first extracted and then derivatized before being injected into the gas chromatograph. The compound is separated based on its volatility and then fragmented and detected by the mass spectrometer, providing a unique "fingerprint" for identification.

High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful technique for the analysis of PMMA, particularly for its quantification in biological fluids.[3] HPLC can be coupled with various detectors, such as a diode-array detector (DAD) or a mass spectrometer (LC-MS), to provide both qualitative and quantitative data.[3]

Sample Preparation for Analysis

A general protocol for the extraction of PMMA from a biological matrix (e.g., urine) for instrumental analysis is outlined below:

-

Sample Collection: A urine sample is collected.

-

Hydrolysis (if necessary): For conjugated metabolites, an enzymatic or acid hydrolysis step may be required.

-

Liquid-Liquid Extraction or Solid-Phase Extraction (SPE):

-

The sample is alkalinized to a pH of approximately 9-10.

-

The PMMA is extracted into an organic solvent (e.g., a mixture of chloroform and isopropanol).

-

Alternatively, the sample can be passed through an SPE cartridge to isolate the analyte of interest.

-

-

Evaporation and Reconstitution: The organic solvent is evaporated, and the residue is reconstituted in a suitable solvent for injection into the analytical instrument.

Caption: A generalized workflow for the analysis of PMMA in biological samples.

Toxicology and Clinical Effects

PMMA is significantly more toxic than MDMA.[8] Its onset of action is slower, which can lead users to take additional doses, believing the initial dose was ineffective.[8] This can rapidly lead to a dangerous overdose. The combination of potent serotonin release and MAO-A inhibition can result in severe serotonin syndrome, characterized by hyperthermia, agitation, seizures, and cardiovascular collapse.[5][8] Rapid and significant increases in body temperature are a major cause of death in PMMA-related fatalities.[5]

Conclusion

para-Methoxy-N-methylamphetamine (PMMA) is a potent and dangerous synthetic drug with a complex pharmacological profile. A clear understanding of its chemical identity, synthesis, mechanism of action, metabolism, and analytical detection is essential for researchers, clinicians, and forensic scientists. The potential for confusion with other substances and its high toxicity underscore the importance of accurate identification and the dissemination of reliable scientific information.

References

-

PubChem. (n.d.). 1-(4-methoxyphenyl)-N-methylmethanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

SWGDrug. (2005). p-METHOXYMETHAMPHETAMINE. Retrieved from [Link]

-

PubChem. (n.d.). (+-)-p-Methoxyamphetamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). para-Methoxyamphetamine. Retrieved from [Link]

-

Shimadzu. (n.d.). Analysis of Methyl Methacrylate in Polymethyl Methacrylate Plastics by GC. Retrieved from [Link]

-

ACS Publications. (2024). Quantitative Determination of Poly(methyl Methacrylate) Micro/Nanoplastics by Cooling-Assisted Solid-Phase Microextraction Coupled to Gas Chromatography–Mass Spectrometry: Theoretical and Experimental Insights. Analytical Chemistry. Retrieved from [Link]

-

PubMed. (2009). Studies on distribution and metabolism of para-methoxymethamphetamine (PMMA) in rats after subcutaneous administration. Retrieved from [Link]

-

The Analytical Scientist. (n.d.). Quantitative Analysis of Residual Monomer in PMMA by Thermal Desorption-GC-MS. Retrieved from [Link]

-

ResearchGate. (2002). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Retrieved from [Link]

-

Wikipedia. (n.d.). 25D-NBOMe. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Para-Methoxyamphetamine – Knowledge and References. Retrieved from [Link]

Sources

- 1. 1-(4-methoxyphenyl)-N-methylmethanamine | C9H13NO | CID 485407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(4-Methoxyphenyl)-N-methylethanamine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. swgdrug.org [swgdrug.org]

- 4. researchgate.net [researchgate.net]

- 5. para-Methoxyamphetamine - Wikipedia [en.wikipedia.org]

- 6. (+-)-p-Methoxyamphetamine | C10H15NO | CID 31721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Studies on distribution and metabolism of para-methoxymethamphetamine (PMMA) in rats after subcutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to the Core Characteristics of para-Methoxy-N-methylamphetamine (PMMA)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of para-methoxy-N-methylamphetamine (PMMA), a synthetic molecule of significant interest in the fields of toxicology, pharmacology, and forensic science. This document moves beyond a surface-level overview to deliver a technical analysis of its chemical properties, pharmacological actions, and the analytical methodologies required for its detection and quantification.

Introduction and Regulatory Status

para-Methoxy-N-methylamphetamine (also known as 4-methoxy-N-methylamphetamine or 4-MMA) is a synthetic stimulant and serotonergic drug of the amphetamine class.[1] It is the 4-methoxy analogue of methamphetamine and is structurally related to para-methoxyamphetamine (PMA).[1] Due to its high potential for abuse and significant toxicity, often leading to severe adverse health effects or death, PMMA is classified as a controlled substance in many jurisdictions.[1] In the United States, it is a Schedule I drug under the Controlled Substances Act.[2] Similarly, it is a Schedule I drug in Canada and a Class A substance in the UK.[1][2] These classifications reflect the international consensus on its danger and lack of accepted medical use.

PMMA has been frequently identified as an adulterant in or a substitute for MDMA ("ecstasy") on the illicit market.[2][3] This substitution is particularly dangerous due to PMMA's higher potency, delayed onset of action, and narrower therapeutic window, which can lead to unintentional overdose.[3] Users may consume additional doses, believing the initial dose was inactive, leading to a rapid and severe toxicological crisis.[2]

Physicochemical Characteristics

A foundational understanding of PMMA begins with its chemical and physical properties, which dictate its behavior in both biological and analytical systems.

| Property | Data | Source(s) |

| IUPAC Name | 1-(4-Methoxyphenyl)-N-methylpropan-2-amine | [1] |

| Common Synonyms | PMMA, 4-MMA, p-Methoxymethamphetamine | [1][4] |

| Chemical Formula | C₁₁H₁₇NO | [1][4] |

| Molar Mass | 179.263 g·mol⁻¹ | [1][4] |

| Melting Point (°C) | 177-178 (Base) | [4] |

| Appearance | White powder in pure form; may appear beige, pink, or yellowish on the illicit market. | [3] |

Solubility Profile: The solubility of PMMA is crucial for developing extraction and analytical protocols. The hydrochloride salt form exhibits significantly different solubility compared to the freebase.

-

Hydrochloride Salt: Very soluble in water and methanol; soluble in acetone; sparingly soluble in chloroform; insoluble in ether.[4]

-

Freebase: Soluble in methanol and water.[4]

This differential solubility is the principle behind standard solvent extraction techniques used to isolate PMMA from complex matrices.[4]

Synthesis and Illicit Production

From a forensic and regulatory perspective, understanding the synthesis routes of PMMA is critical for identifying precursor chemicals and route-specific impurities. A common precursor for both PMA and PMMA in clandestine laboratories is anethole, the primary flavor compound in anise and fennel.[2] The selection of anethole is often a direct result of tightened controls on safrole, the traditional precursor for MDMA synthesis.[2]

One prevalent method for converting the precursor into the final product is the Leuckart reaction.[4] This process can introduce specific contaminants and byproducts, which can be identified through profiling techniques like GC-MS, aiding in the tracking of manufacturing sources.[4]

Pharmacology and Mechanism of Action

The pharmacological profile of PMMA is complex, characterized by a potent interaction with the monoaminergic systems of the central nervous system. Its primary mechanism involves acting as a releasing agent for serotonin and norepinephrine, with a comparatively weaker effect on dopamine.[1]

4.1. Pharmacodynamics: A Dual-Action Molecule

PMMA exerts its effects through two primary mechanisms:

-

Monoamine Releasing Agent: PMMA is a potent serotonin–norepinephrine releasing agent (SNRA).[1] It interacts with presynaptic transporters (SERT and NET), reversing their function and causing a massive efflux of these neurotransmitters into the synaptic cleft.[1][5] Its effect on the dopamine transporter (DAT) is significantly weaker.[1]

-

Monoamine Oxidase Inhibition (MAOI): PMMA is also a potent inhibitor of monoamine oxidase A (MAO-A), the enzyme responsible for degrading serotonin and norepinephrine.[1] This inhibition prevents the breakdown of the newly released neurotransmitters, dramatically amplifying and prolonging their synaptic concentrations.[1]

This dual action is the root of PMMA's severe toxicity. The massive increase in synaptic serotonin, coupled with the inhibition of its breakdown, can rapidly lead to serotonin syndrome, characterized by hyperthermia, autonomic instability, and neuromuscular hyperactivity.[2][3]

The diagram below illustrates this dual-action mechanism.

Caption: Dual-action mechanism of PMMA leading to serotonin syndrome.

4.2. Comparative Receptor Affinity

The danger of PMMA is further understood by comparing its monoamine release activity to other amphetamines. The half-maximal effective concentration (EC₅₀) values indicate the potency of a drug in inducing neurotransmitter release; a lower value signifies higher potency.

| Compound | Serotonin (5-HT) Release EC₅₀ (nM) | Norepinephrine (NE) Release EC₅₀ (nM) | Dopamine (DA) Release EC₅₀ (nM) |

| (S)-PMMA | 41 | 147 | 1,000 |

| (R)-PMMA | 134 | >14,000 | 1,600 |

| PMA | Not Reported | 867 | 166 |

| MDMA | (Potent Releaser) | (Potent Releaser) | (Potent Releaser) |

Data sourced from rat brain synaptosomes.[1][2]

These data show that (S)-PMMA is a particularly potent serotonin releaser, significantly more so than its effect on dopamine.[1] This pronounced serotonergic selectivity, combined with MAO-A inhibition, distinguishes it from MDMA, which has a more balanced effect across the three monoamines.[2][6]

4.3. Pharmacokinetics and Metabolism

Studies in animal models provide insight into the absorption, distribution, metabolism, and excretion (ADME) of PMMA.

-

Absorption and Distribution: Following subcutaneous administration in rats, PMMA reaches maximum plasma concentration within 30 minutes.[7] It exhibits a large volume of distribution (6.4 L/kg), indicating extensive distribution into tissues, with the highest concentrations found in the lungs.[7] PMMA and its primary metabolite, PMA, efficiently cross the blood-brain barrier.[7]

-

Metabolism: The primary metabolic pathway for PMMA is N-demethylation to form the active metabolite PMA (para-methoxyamphetamine).[6][7] Other metabolites are formed through hydroxylation.[7]

-

Elimination: PMMA has a relatively short half-life of approximately 1.0 hour in rats.[7]

Toxicology and Clinical Manifestations

The clinical effects of PMMA are dose-dependent and highly variable among individuals.[2] Low doses may produce mild stimulation, while higher doses can lead to a severe and often fatal toxidrome.

Key Toxic Effects:

-

Severe Hyperthermia: A hallmark of PMMA toxicity is a rapid and uncontrolled increase in body temperature, which is a primary contributor to fatality.[3]

-

Serotonin Syndrome: As previously described, this is a life-threatening condition resulting from excessive serotonergic activity.[1]

-

Cardiovascular Effects: Users may experience accelerated and irregular heartbeat, arrhythmias (such as supraventricular tachycardia), and significant increases in blood pressure.[2][6]

-

Neurological Effects: These can range from agitation and hallucinations to seizures and coma.[2]

-

Other Symptoms: Nausea, vomiting, and blurred vision are commonly reported.[2]

The delayed onset of effects is a critical factor in many PMMA-related fatalities.[2][3] An individual may take a tablet containing PMMA, and, feeling no effects after the time in which MDMA would typically act, take another dose.[2] This "double-dosing" can precipitate a severe toxicological emergency.

Analytical Methodologies

Definitive identification and quantification of PMMA in seized materials or biological specimens require robust analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose.

6.1. Experimental Protocol: GC-MS Identification of PMMA

This protocol provides a self-validating workflow for the qualitative identification of PMMA in a powder sample.

Objective: To confirm the presence of PMMA in an unknown sample using GC-MS.

Materials:

-

Unknown powder sample

-

PMMA reference standard

-

Methanol (HPLC grade)

-

0.1 N Hydrochloric acid[4]

-

Vortex mixer

-

Centrifuge

-

GC-MS system with a non-polar capillary column (e.g., HP-5MS or equivalent)[4]

Procedure:

-

Standard Preparation: Accurately prepare a standard solution of PMMA hydrochloride at a concentration of approximately 0.50 mg/mL in 0.1 N HCl.[4] This serves as a positive control and validates instrument performance.

-

Sample Preparation: a. Accurately weigh approximately 1-2 mg of the unknown powder into a vial. b. Add 1 mL of methanol and vortex thoroughly to dissolve the sample.[4] c. If the sample contains insoluble materials, centrifuge for 5 minutes and use the supernatant for analysis.

-

Blank Preparation: Prepare a vial containing only the solvent (methanol) to run as a blank. This ensures no system contamination is present.

-

GC-MS Analysis: a. Instrument Setup (Example Parameters):

- Injector: 260°C, Split ratio 25:1[4]

- Oven Program: Initial 140°C for 0.5 min, ramp at 38°C/min to 310°C, hold for 0.7 min.[4]

- Carrier Gas: Helium or Hydrogen at a constant flow rate.

- Mass Spectrometer: Scan range 35-600 amu, electron ionization (EI) at 70 eV. b. Injection Sequence: i. Inject 1 µL of the Blank. ii. Inject 1 µL of the Standard Solution. iii. Inject 1 µL of the Sample Solution.

-

Data Analysis: a. Retention Time (RT) Validation: Compare the retention time of the major peak in the sample chromatogram to the retention time of the PMMA standard. They should match within an acceptable tolerance (e.g., ±0.05 min). b. Mass Spectrum Validation: Compare the mass spectrum of the sample peak with the mass spectrum of the PMMA standard and with a reference library (e.g., NIST/Wiley). Key fragment ions must be present with the correct relative abundances.

Causality and Self-Validation:

-

The use of a reference standard is non-negotiable; it provides the authoritative comparison for both retention time and mass spectrum, forming the basis of positive identification.

-

Running a blank before the samples is a critical quality control step to demonstrate that the analytical system is free from carryover or contamination, ensuring that any detected PMMA originates solely from the sample.

-

The defined oven temperature program is designed to provide good chromatographic separation of PMMA from other common cutting agents or related amphetamines that may be present in the illicit tablet.[4]

The following workflow diagram visualizes this analytical process.

Caption: A typical GC-MS workflow for the identification of PMMA.

Conclusion

para-Methoxy-N-methylamphetamine is a dangerous synthetic substance whose core characteristics present a significant public health threat. Its potent dual-action pharmacology—combining serotonin-norepinephrine release with MAO-A inhibition—creates a high risk for life-threatening serotonin syndrome and severe hyperthermia. Its clandestine synthesis from readily available precursors and its deceptive marketing as MDMA exacerbate the danger to uninformed users. A thorough understanding of its physicochemical properties, toxicological profile, and the robust analytical methods required for its detection is essential for forensic scientists, toxicologists, and public health professionals working to mitigate the harm caused by this compound.

References

-

para-Methoxyamphetamine - Wikipedia. 2

-

p-METHOXYMETHAMPHETAMINE - SWGDrug. 4

-

para-Methoxymethamphetamine - Wikipedia. 1

-

Paramethoxyamphetamine (PMA) - National Drug & Alcohol Research Centre. 3

-

Para-Methoxyamphetamine – Knowledge and References - Taylor & Francis. 6

-

Synthetic drug - Wikipedia. 5

-

Studies on distribution and metabolism of para-methoxymethamphetamine (PMMA) in rats after subcutaneous administration - PubMed.

Sources

- 1. para-Methoxymethamphetamine - Wikipedia [en.wikipedia.org]

- 2. para-Methoxyamphetamine - Wikipedia [en.wikipedia.org]

- 3. ndarc.med.unsw.edu.au [ndarc.med.unsw.edu.au]

- 4. swgdrug.org [swgdrug.org]

- 5. Synthetic drug - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Studies on distribution and metabolism of para-methoxymethamphetamine (PMMA) in rats after subcutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-methoxyphenyl)-N-methylethanamine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-methoxyphenyl)-N-methylethanamine is a substituted phenethylamine derivative with a chemical structure that holds significant interest in the fields of medicinal chemistry and pharmacology. Its core structure, a phenethylamine skeleton with a methoxy group on the phenyl ring and a methyl group on the terminal amine, makes it a valuable precursor and building block for a variety of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and its current and potential applications in drug discovery and development.

Core Molecular Attributes

The fundamental properties of 1-(4-methoxyphenyl)-N-methylethanamine are summarized in the table below. Understanding these attributes is the first step in its effective application in a research and development setting.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO | [1] |

| Molecular Weight | 165.23 g/mol | [1] |

| IUPAC Name | 1-(4-methoxyphenyl)-N-methylethanamine | N/A |

| Common Synonyms | (R)-2-(4-Methoxyphenyl)-1-methylethanamine | [1] |

| CAS Number | 58993-79-6 (for the (R)-enantiomer) | [1] |

The hydrochloride salt of this compound is also commonly used in laboratory settings.

| Property | Value | Source |

| Molecular Formula (HCl salt) | C₁₀H₁₆ClNO | [2] |

| Molecular Weight (HCl salt) | 201.69 g/mol | [2] |

Synthesis and Purification

The most common and efficient method for the synthesis of 1-(4-methoxyphenyl)-N-methylethanamine is through the reductive amination of 4-methoxyphenylacetone with methylamine. This two-step, one-pot reaction involves the formation of an intermediate imine, which is then reduced to the final amine product.

Reductive Amination Workflow

Caption: Reductive amination workflow for the synthesis of 1-(4-methoxyphenyl)-N-methylethanamine.

Experimental Protocol: Reductive Amination

This protocol is a generalized procedure and may require optimization based on laboratory conditions and desired scale.

-

Imine Formation: In a round-bottom flask, dissolve 4-methoxyphenylacetone in a suitable solvent such as methanol or ethanol.

-

Add a solution of methylamine (typically a 40% solution in water or a 2M solution in methanol) to the flask. The reaction mixture is stirred at room temperature to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Reduction: Once the imine formation is complete, the reducing agent, sodium borohydride (NaBH₄), is added portion-wise to the reaction mixture. It is crucial to control the temperature during this exothermic step, often by using an ice bath. The use of a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) can offer better selectivity by reducing the imine as it is formed, minimizing the reduction of the starting ketone.[3][4]

-

Work-up and Purification: After the reduction is complete, the reaction is quenched by the careful addition of water. The organic product is then extracted with a suitable solvent like diethyl ether or dichloromethane. The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield the pure 1-(4-methoxyphenyl)-N-methylethanamine.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl group, the methoxy protons (a singlet around 3.8 ppm), the protons of the ethylamine backbone, and the N-methyl protons (a singlet). The coupling patterns of the ethylamine protons can confirm the structure.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for each carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the ethylamine and N-methyl groups.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for both separation and identification. The mass spectrum of 1-(4-methoxyphenyl)-N-methylethanamine will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is also characteristic, often involving cleavage of the bond alpha to the nitrogen atom, leading to a stable iminium ion fragment. This is a common fragmentation pathway for N-alkylated phenethylamines.[5]

Applications in Drug Development and Research

1-(4-methoxyphenyl)-N-methylethanamine serves as a key intermediate in the synthesis of various pharmacologically active compounds.

Precursor for Psychoactive Compounds

The phenethylamine scaffold is the backbone of many psychoactive substances. Modifications to this structure, such as the addition of the N-methyl group in 1-(4-methoxyphenyl)-N-methylethanamine, can significantly alter its pharmacological properties. This compound can be a precursor in the synthesis of research chemicals and designer drugs, where further modifications to the molecule can lead to compounds with a range of effects on the central nervous system.[6][7]

Intermediate in Pharmaceutical Synthesis

The structural similarity of 1-(4-methoxyphenyl)-N-methylethanamine to known pharmaceuticals suggests its potential as a building block in drug discovery. For instance, the antidepressant drug venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), contains a dimethylethanamine moiety attached to a methoxyphenyl group.[2][8][9][10] While not a direct precursor in the most common synthetic routes to venlafaxine, the structural components highlight the relevance of this type of substituted phenethylamine in the design of antidepressant medications.

Potential Pharmacological Activity and Mechanism of Action

While specific pharmacological data for 1-(4-methoxyphenyl)-N-methylethanamine is limited in publicly available literature, its structural features allow for informed hypotheses regarding its potential biological activity.

Interaction with Monoamine Systems

As a phenethylamine derivative, it is likely to interact with the monoamine neurotransmitter systems in the brain, which include dopamine, norepinephrine, and serotonin. The N-methylation of phenethylamines can influence their affinity and selectivity for monoamine transporters and receptors.[11] N-methylation can also affect the metabolic stability of the compound, potentially leading to a longer duration of action compared to its primary amine analog.

Potential Metabolic Pathway

Caption: A potential metabolic pathway for 1-(4-methoxyphenyl)-N-methylethanamine in vivo.

The metabolism of 1-(4-methoxyphenyl)-N-methylethanamine is likely to proceed through N-demethylation by cytochrome P450 (CYP450) enzymes to form 1-(4-methoxyphenyl)ethanamine. Another major metabolic route for phenethylamines is oxidative deamination by monoamine oxidase (MAO) to yield the corresponding ketone, 4-methoxyphenylacetone. O-demethylation of the methoxy group is also a possible metabolic transformation. The specific metabolites formed can have their own pharmacological activities.

Conclusion

1-(4-methoxyphenyl)-N-methylethanamine is a versatile chemical entity with a confirmed molecular formula of C₁₀H₁₅NO and a molecular weight of 165.23 g/mol . Its synthesis via reductive amination is a well-established and efficient method. While detailed pharmacological data for this specific compound is not extensively documented, its structural characteristics strongly suggest potential interactions with monoamine systems, making it a compound of interest for neuroscience research. Its primary value in the field of drug development lies in its role as a key intermediate and building block for the synthesis of more complex and potentially therapeutic molecules. Further research into its direct biological activities and the pharmacological profiles of its derivatives is warranted to fully elucidate its potential in medicinal chemistry.

References

-

ResearchGate. (2025, August 6). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Retrieved from [Link]

-

ResearchGate. Mass fragmentation pattern for complexes 1-4. Retrieved from [Link]

- Google Patents. (2016, December 27). Process for total synthesis of venlafaxine.

-

PubMed. (2020, December 20). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. Retrieved from [Link]

-

PubMed. (2002). Precursor medications as a source of methamphetamine and/or amphetamine positive drug testing results. Retrieved from [Link]

-

Wikipedia. N-Methylphenethylamine. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

MDPI. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

- Google Patents. Preparation of venlafaxine intermediate 1-[2-amino-1-(4-methoxy phenyl)ethyl] cyclohexanol.

-

United Nations Office on Drugs and Crime. Precursor chemicals in table 1 and table ii of the 1988 un convention and the limited international special surveillance list. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Indian Academy of Sciences. One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile and in Solvent-free Condition. Retrieved from [Link]

-

IntechOpen. (2018). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Retrieved from [Link]

-

ResearchGate. (2015, February 27). Synthesis and molecular structure analysis of venlafaxine intermediate and its analog. Retrieved from [Link]

-

MD Topology. (E)-N-Hydroxy-1-(4-methoxyphenyl)-1-phenylmethanimine. Retrieved from [Link]

-

OAS.org. (2021). Methamphetamine Precursor Chemical Trends - 2021. Retrieved from [Link]

-

Indian Journal of Chemistry. (2007). Preparation of Venlafaxine-Antidepressant Drug (1). Retrieved from [Link]

-

Medicinal Chemistry International. (2015, April 9). VENLAFAXINE PART 2/3. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, August 26). 21.6: Synthesis of Amines by Reductive Amination. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved from [Link]

-

ResearchGate. Figure S23. 1 H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). Retrieved from [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0154445). Retrieved from [Link]

Sources

- 1. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]

- 2. asianpubs.org [asianpubs.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Precursor medications as a source of methamphetamine and/or amphetamine positive drug testing results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oas.org [oas.org]

- 8. US9527800B2 - Process for total synthesis of venlafaxine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. medcheminternational.blogspot.com [medcheminternational.blogspot.com]

- 11. 25E-NBOMe - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1-(4-methoxyphenyl)-N-methylethanamine (PMMA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-methoxyphenyl)-N-methylethanamine, commonly known as para-Methoxy-N-methylamphetamine (PMMA), is a synthetic entactogen of the amphetamine class. Initially synthesized and documented by Alexander Shulgin, its history is intertwined with the clandestine synthesis of psychoactive substances. This guide provides a comprehensive technical overview of PMMA, including its historical context, synthesis, detailed pharmacology, mechanism of action, and toxicology. It is intended to serve as a resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development, providing a scientific foundation for understanding this potent and dangerous compound.

Discovery and Historical Context

The synthesis and initial qualitative human bioassay of PMMA were first publicly documented by American chemist Alexander Shulgin in his book PiHKAL (Phenethylamines I Have Known and Loved).[1] In this work, PMMA is referred to as "methyl-MA," the N-methylated analog of para-methoxyamphetamine (PMA).[1] Shulgin's personal trial at a dose of 110 mg was noted to produce tachycardia, compulsive yawning, and nystagmus, with physical side effects reminiscent of MDMA but lacking its characteristic central effects.[1]

The history of PMMA as a substance of abuse is closely linked to that of its precursor, PMA. PMA emerged in the early 1970s as a purported substitute for LSD, leading to a number of overdose deaths.[2] Illicit drug manufacturers are believed to have turned to synthesizing PMA and subsequently PMMA from anethole, a readily available flavor compound found in anise and fennel.[2] This shift was largely a response to increased law enforcement pressure on the availability of safrole, the primary precursor for the synthesis of MDMA.[2]

In the early 2010s, PMMA gained notoriety due to a series of deaths and hospitalizations across the globe, particularly in Canada, Europe, and Australia.[1][3] These incidents were often a result of PMMA being misrepresented and sold as "ecstasy" (MDMA).[1][3] The delayed onset of effects compared to MDMA can lead users to take additional doses, resulting in severe toxicity and, in many cases, fatality.[3]

Chemical Synthesis

The primary route for the synthesis of PMMA, as with many clandestinely produced amphetamines, is the Leuckart reaction.[4][5] This method involves the reductive amination of a ketone, in this case, 4-methoxyphenylacetone (PMP2P), using N-methylformamide or a mixture of methylamine and formic acid.[4]

Plausible Synthesis Protocol via Leuckart Reaction:

Precursor: 4-methoxyphenylacetone (PMP2P)

Reagents:

-

N-methylformamide or Methylamine hydrochloride and Formic acid

-

Hydrochloric acid (for hydrolysis)

-

Sodium hydroxide (for basification)

-

An appropriate organic solvent (e.g., toluene, diethyl ether)

Step-by-Step Methodology:

-

Reaction Setup: A reaction flask is equipped with a reflux condenser and a heating mantle.

-

Formylation: 4-methoxyphenylacetone is combined with an excess of N-methylformamide (or methylamine and formic acid) in the reaction flask.

-

Heating: The mixture is heated to a temperature of 160-185°C for several hours. This step results in the formation of the intermediate N-formyl-para-methoxymethamphetamine.

-

Hydrolysis: After cooling, the reaction mixture is treated with hydrochloric acid and heated to hydrolyze the N-formyl intermediate to the primary amine, PMMA.

-

Basification and Extraction: The acidic solution is cooled and then made alkaline with a strong base such as sodium hydroxide. The liberated PMMA freebase is then extracted into an organic solvent.

-

Purification: The organic solvent is evaporated, and the resulting crude PMMA can be further purified by distillation or by converting it to a salt (e.g., hydrochloride) and recrystallizing it.

Causality in Experimental Choices: The Leuckart reaction is favored in clandestine settings due to the relative accessibility of the reagents and the simplicity of the procedure, which does not require sophisticated equipment or catalysts.[4][5] The use of formic acid or formamide derivatives serves as both the aminating and reducing agent.

Synthesis Pathway Diagram:

Caption: Leuckart reaction pathway for PMMA synthesis.

Pharmacology and Mechanism of Action

PMMA is a potent serotonin-norepinephrine releasing agent (SNRA) and a monoamine oxidase A (MAO-A) inhibitor.[1] Its pharmacological effects are primarily driven by its interaction with monoamine transporters and its inhibition of the primary enzyme responsible for the degradation of serotonin and norepinephrine.

Monoamine Release

PMMA induces the release of serotonin and norepinephrine from presynaptic neurons by reversing the action of their respective transporters, SERT and NET. Its effect on dopamine release via the dopamine transporter (DAT) is significantly weaker.[1] The stereochemistry of PMMA plays a crucial role in its activity, with the (S)-enantiomer being more potent.

| Enantiomer | Serotonin (5-HT) Release EC50 (nM) | Norepinephrine (NE) Release EC50 (nM) | Dopamine (DA) Release EC50 (nM) |

| (S)-PMMA | 41 | 147 | 1,000 |

| (R)-PMMA | 134 | >14,000 | 1,600 |

| Data from rat brain synaptosomes.[1] |

Monoamine Oxidase Inhibition

In addition to its monoamine releasing properties, PMMA is a potent inhibitor of monoamine oxidase A (MAO-A), with a half-maximal inhibitory concentration (IC50) of 1,700 nM.[1] This inhibition of MAO-A further potentiates the effects of released serotonin and norepinephrine by preventing their metabolic breakdown.

Receptor Binding Affinity

PMMA exhibits low affinity for postsynaptic serotonin receptors. Studies have shown its affinity to be greater than 20,000 nM for the 5-HT1A receptor, 13,600 nM for the 5-HT2A receptor, and greater than 13,000 nM for the 5-HT2C receptor.[1] This indicates that the primary pharmacological effects of PMMA are not mediated by direct receptor agonism but rather by its actions as a releasing agent and enzyme inhibitor.

Mechanism of Action Diagram:

Caption: PMMA's dual mechanism of action.

Toxicology and Clinical Manifestations of Overdose

The toxicity of PMMA is significant and is often characterized by a delayed onset of action, which can lead to unintentional overdose. The clinical presentation of PMMA toxicity is severe and often life-threatening.

Clinical Features of Overdose

A retrospective case series of 27 PMMA-associated deaths in Canada provides a clear picture of the clinical course of overdose.[3] The median time from exposure to death was 17 hours.[3]

Key Clinical Findings in Fatal Overdoses: [3]

| Clinical Feature | Observation |

| Serotonin Syndrome | Present in the majority of hospitalized patients. |

| Hyperthermia | Median first-recorded temperature of 39.4°C. |

| Tachycardia | Median heart rate of 160 beats/min. |

| Hypotension | Median blood pressure of 89/43 mm Hg. |

| Tachypnea | Median respiratory rate of 40 breaths/min. |

| Multi-Organ Dysfunction | Including acute kidney injury, rhabdomyolysis, coagulopathy, and hepatic injury. |

Mechanism of Toxicity

The severe toxicity of PMMA is a direct consequence of its dual pharmacological action. The massive release of serotonin and norepinephrine, coupled with the inhibition of their breakdown by MAO-A, leads to a hyper-serotonergic and hyper-adrenergic state. This results in the clinical picture of serotonin syndrome and sympathomimetic crisis, characterized by hyperthermia, cardiovascular instability, and multi-organ failure.

Progression of Toxicity Diagram:

Caption: The cascade of toxic effects following PMMA overdose.

Legal Status

Due to its high potential for abuse and the significant risk of fatal overdose, 1-(4-methoxyphenyl)-N-methylethanamine is a controlled substance in many countries. In the United States, PMMA is classified as a Schedule I substance under the Controlled Substances Act.[1] It is also a Class A drug in the United Kingdom and is controlled under similar legislation in Canada, Australia, and many European nations.[1]

Conclusion

1-(4-methoxyphenyl)-N-methylethanamine is a potent synthetic psychoactive substance with a significant risk of severe and fatal toxicity. Its dual mechanism as a serotonin-norepinephrine releasing agent and a monoamine oxidase A inhibitor underpins its dangerous pharmacological profile. The information presented in this guide, from its historical origins and synthesis to its detailed pharmacology and toxicology, is intended to equip researchers and drug development professionals with a thorough understanding of this compound. This knowledge is crucial for the development of analytical detection methods, the management of clinical intoxications, and for informing public health and safety initiatives.

References

-

para-Methoxymethamphetamine - Wikipedia. (URL: [Link])

-

Deaths from exposure to paramethoxymethamphetamine in Alberta and British Columbia, Canada: a case series - PubMed Central. (URL: [Link])

-

para-Methoxyamphetamine - Wikipedia. (URL: [Link])

-

Leuckart reaction - Wikipedia. (URL: [Link])

-

PiHKAL - Wikipedia. (URL: [Link])

-

recommended methods for testing amphetamine and methamphetamine - Unodc. (URL: [Link])

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (URL: [Link])

Sources

- 1. para-Methoxymethamphetamine - Wikipedia [en.wikipedia.org]

- 2. para-Methoxyamphetamine - Wikipedia [en.wikipedia.org]

- 3. Deaths from exposure to paramethoxymethamphetamine in Alberta and British Columbia, Canada: a case series - PMC [pmc.ncbi.nlm.nih.gov]

- 4. unodc.org [unodc.org]

- 5. mdpi.com [mdpi.com]

A Guide to the Spectroscopic Characterization of 1-(4-methoxyphenyl)-N-methylethanamine and its Isomers

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of molecules is paramount. Chiral amines, in particular, represent a critical class of compounds, often serving as key building blocks or pharmacophores. This guide provides an in-depth technical overview of the spectroscopic characterization of 1-(4-methoxyphenyl)-N-methylethanamine, a secondary amine with significant potential for isomeric complexity. Due to the limited availability of published reference spectra for this specific N-methylated compound, this document will focus on a comparative analysis, leveraging comprehensive data from its primary amine analogue, 1-(4-methoxyphenyl)ethanamine. Such a comparative approach is crucial for researchers, as it highlights the subtle yet definitive spectroscopic shifts that enable the unambiguous identification of the target molecule and its distinction from closely related isomers.

The Challenge of Isomeric Distinction

The seemingly minor structural variation between a primary and a secondary amine can lead to vastly different pharmacological and toxicological profiles. Therefore, robust analytical characterization is not merely a procedural step but a cornerstone of scientific integrity. The primary isomers of concern in the context of 1-(4-methoxyphenyl)-N-methylethanamine are its primary amine counterpart and its regioisomer.

Figure 1: Structural comparison of 1-(4-methoxyphenyl)-N-methylethanamine and its common isomers.

Synthetic Considerations: Reductive Amination

A prevalent method for the synthesis of 1-(4-methoxyphenyl)-N-methylethanamine is the reductive amination of 4-methoxyacetophenone with methylamine. This process typically involves the formation of an intermediate imine, which is then reduced to the final secondary amine product.

Figure 2: General workflow for the synthesis of 1-(4-methoxyphenyl)-N-methylethanamine via reductive amination.

Understanding this synthetic route is crucial for the analytical chemist. Incomplete reaction or side reactions can lead to the presence of starting materials (4-methoxyacetophenone) or the primary amine (if ammonia is present as an impurity in methylamine) in the final product. Therefore, the spectroscopic methods chosen must be able to distinguish the desired product from these potential impurities.

Spectroscopic Analysis of 1-(4-methoxyphenyl)ethanamine (Primary Amine Isomer)

As a foundational reference, we will first detail the spectroscopic data for the well-characterized primary amine, 1-(4-methoxyphenyl)ethanamine. This data is compiled from public databases and serves as our baseline for predicting the spectral features of the N-methylated target.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 1-(4-methoxyphenyl)ethanamine, the proton (¹H) and carbon-13 (¹³C) NMR spectra provide a detailed map of the molecular skeleton.

¹H NMR Spectroscopy

The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds, offering good solubility and a clean spectral window. The key to interpreting the ¹H NMR spectrum lies in analyzing the chemical shift (δ), multiplicity (splitting pattern), and integration (number of protons) for each signal.